molecular formula C22H24N4O3S2 B6469707 1-benzyl-N-{2-[(2-methylpropyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide CAS No. 2640818-16-0

1-benzyl-N-{2-[(2-methylpropyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6469707
CAS No.: 2640818-16-0
M. Wt: 456.6 g/mol
InChI Key: AZBJYURRHYZYMD-UHFFFAOYSA-N
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Description

1-benzyl-N-{2-[(2-methylpropyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.12898299 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits PKB, thereby disrupting this pathway and its downstream effects, which include promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound results in the modulation of biomarkers of signaling through PKB in vivo . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Properties

IUPAC Name

1-benzyl-N-[2-(2-methylpropylsulfanyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S2/c1-14(2)13-31-22-23-17-8-9-30-19(17)21(29)26(22)24-20(28)16-10-18(27)25(12-16)11-15-6-4-3-5-7-15/h3-9,14,16H,10-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBJYURRHYZYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=C(C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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